molecular formula C7H7F2NO B13144480 3-(Difluoromethyl)-1-methylpyridin-2(1H)-one

3-(Difluoromethyl)-1-methylpyridin-2(1H)-one

Cat. No.: B13144480
M. Wt: 159.13 g/mol
InChI Key: YFDTVAXQSBUFMF-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methylpyridin-2(1H)-one is a chemical compound that features a difluoromethyl group attached to a pyridinone ring. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The presence of the difluoromethyl group can enhance the biological activity and metabolic stability of the compound, making it a valuable target for synthetic chemists.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyridinone derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to its targets, thereby increasing its biological activity. The exact pathways and molecular targets vary depending on the specific application, but generally involve interactions with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of the difluoromethyl group and the pyridinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H7F2NO

Molecular Weight

159.13 g/mol

IUPAC Name

3-(difluoromethyl)-1-methylpyridin-2-one

InChI

InChI=1S/C7H7F2NO/c1-10-4-2-3-5(6(8)9)7(10)11/h2-4,6H,1H3

InChI Key

YFDTVAXQSBUFMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C(C1=O)C(F)F

Origin of Product

United States

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